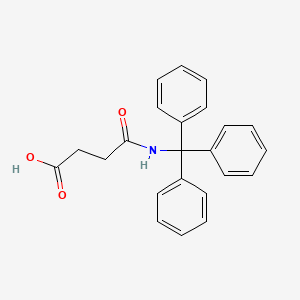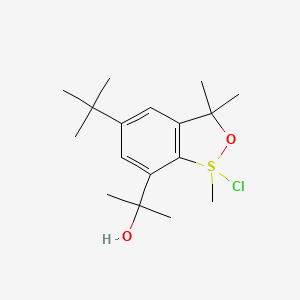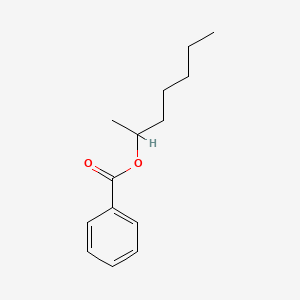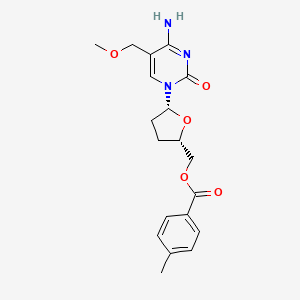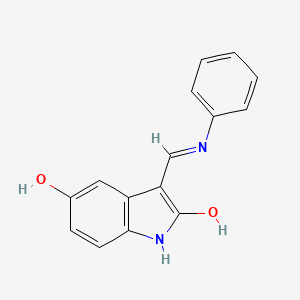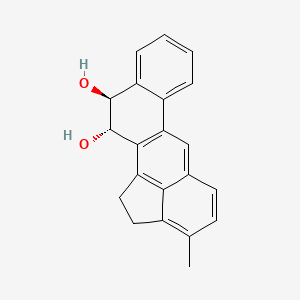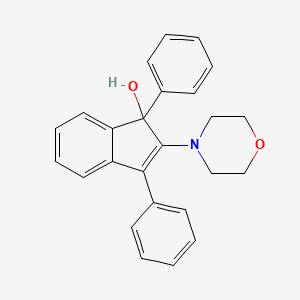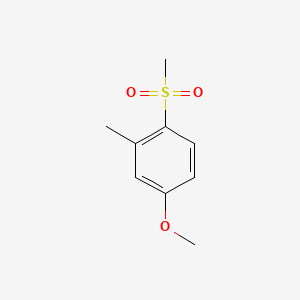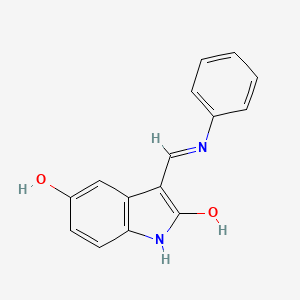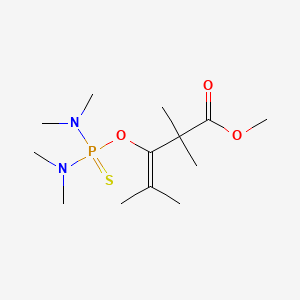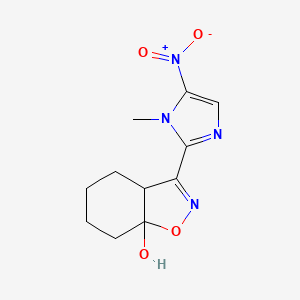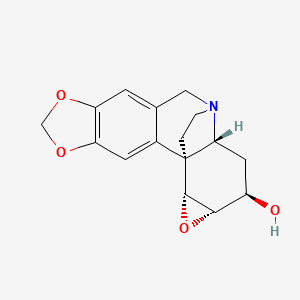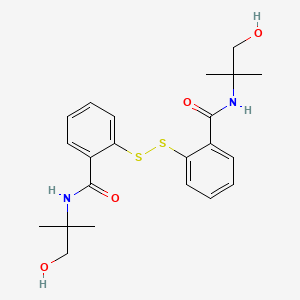
2,2'-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) is an organic compound characterized by the presence of two benzamide groups connected by a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) typically involves the reaction of benzamide derivatives with disulfide linkages. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzamide groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can react with the benzamide groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides.
科学的研究の応用
2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein disulfide bonds and their role in protein folding and stability.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This interaction can lead to the formation or disruption of disulfide bonds in proteins, affecting their structure and function. The compound may also target specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(N-ethylbenzamide)
- 2,2’-Dithiobis(N-propylbenzamide)
Uniqueness
2,2’-Dithiobis(N-(2,2-dimethylhydroxyethyl)benzamide) is unique due to the presence of the dimethylhydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
特性
CAS番号 |
96835-56-2 |
|---|---|
分子式 |
C22H28N2O4S2 |
分子量 |
448.6 g/mol |
IUPAC名 |
N-(1-hydroxy-2-methylpropan-2-yl)-2-[[2-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H28N2O4S2/c1-21(2,13-25)23-19(27)15-9-5-7-11-17(15)29-30-18-12-8-6-10-16(18)20(28)24-22(3,4)14-26/h5-12,25-26H,13-14H2,1-4H3,(H,23,27)(H,24,28) |
InChIキー |
MTWJMYYEMYEHPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


